molecular formula C12H14N2O2 B12987813 tert-Butyl (3-ethynylpyridin-4-yl)carbamate

tert-Butyl (3-ethynylpyridin-4-yl)carbamate

Cat. No.: B12987813
M. Wt: 218.25 g/mol
InChI Key: DQJITDXLDRKGAY-UHFFFAOYSA-N
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Description

tert-Butyl (3-ethynylpyridin-4-yl)carbamate is an organic compound with the molecular formula C12H14N2O2 It is a derivative of pyridine, featuring an ethynyl group at the 3-position and a tert-butyl carbamate group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-ethynylpyridin-4-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.

    N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Enyne Side Chain Introduction:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-ethynylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carbonyl compounds, piperidine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (3-ethynylpyridin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-ethynylpyridin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(3-ethynylpyridin-4-yl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)

InChI Key

DQJITDXLDRKGAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#C

Origin of Product

United States

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